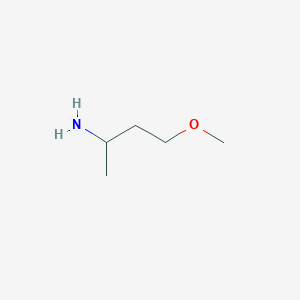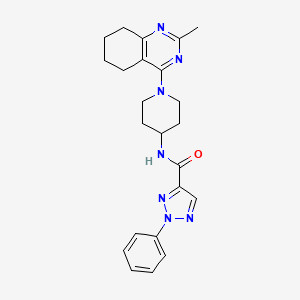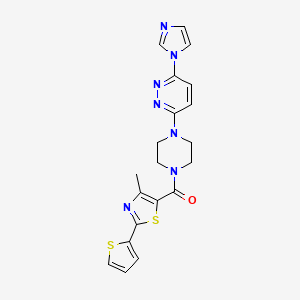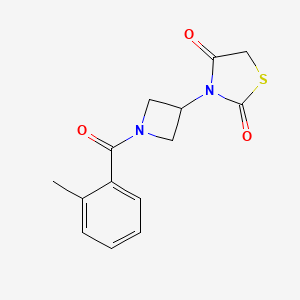
4-Methoxybutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxybutan-2-amine” is an organic compound and amphetamine derivative with the chemical formula C5H13NO. It contains a total of 19 bonds, including 6 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “this compound” includes 19 bonds in total, 6 of which are non-H bonds, 3 are rotatable bonds, 1 is a primary amine (aliphatic), and 1 is an ether (aliphatic) . The molecular weight of its hydrochloride form is 139.62 .
Wissenschaftliche Forschungsanwendungen
Enantioselective Acetylation
González‐Sabín, Gotor, and Rebolledo (2002) demonstrated the use of 4-Methoxybutan-2-amine in the enantioselective acetylation of racemic amines. They achieved high yields and enantiomeric excesses using Candida antarctica lipase B (CAL-B) as the catalyst, highlighting the compound's potential in producing pharmacologically active amines (González‐Sabín, Gotor, & Rebolledo, 2002).
Synthesis of Pyrrolidine Carboxylates
Shimizu et al. (2010) reported the synthesis of 4-(tributylstannyl)pyrrolidine-2-carboxylates using ethyl 2-(4-methoxyphenylimino)acetate. Their work indicates the utility of this compound in producing compounds with potential applications in organic synthesis (Shimizu, Ando, Shibuya, & Hachiya, 2010).
Anticonvulsant and Neuroprotective Effects
Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives using 4-oxo-4-phenylbutanoic acid/2-benzoyl benzoic acid and evaluated their anticonvulsant and neuroprotective effects. One derivative, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide, showed promise as an anticonvulsant and neuroprotective agent (Hassan, Khan, & Amir, 2012).
Amide-based Linkers for Organic Synthesis
Swayze (1997) investigated 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde derivatives, including those related to this compound, for their use as linkers in solid-phase organic synthesis. This research demonstrates the compound's relevance in facilitating the synthesis of various organic compounds (Swayze, 1997).
Antibacterial Properties of Ni(II) Complexes
Saadat et al. (2014) explored the antibacterial properties of Ni(II) complexes involving compounds like this compound. Their research indicates potential applications in the development of new antibacterial agents (Saadat et al., 2014).
Optimization in Enzymatic Kinetic Resolution
Olah et al. (2018) investigated the use of this compound in enzymatic kinetic resolution, demonstrating its utility in enantiomer selective N-acylation. This highlights its role in producing enantiopure amines, important in various chemical syntheses (Olah et al., 2018).
Inhibition of Melanin Production
Choi et al. (2002) synthesized a nitrogen analog of stilbene using this compound, which showed potential as a skin whitening agent due to its inhibitory effects on melanin production (Choi et al., 2002).
Dental Applications
Hotta et al. (1992) studied the effect of 4-[2-(methacryloyloxy)ethoxycarbonyl]phthalic acid (4-MET), related to this compound, in increasing bond strength in dental materials. This suggests its potential in improving dental adhesive technologies (Hotta, Mogi, Miura, & Nakabayashi, 1992).
Triphase Catalysis
Wu and Lee (2001) investigated the reaction of 4-methoxyphenylacetic acid with n-bromobutane using triphase catalysis, indicating the potential application of this compound in facilitating reactions in organic synthesis (Wu & Lee, 2001).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-methoxybutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMMXGMCKCSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98138-15-9 |
Source


|
| Record name | 4-methoxybutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)

![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)





![2-[(2-Chlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2653132.png)
![2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2653133.png)